
N-(2-Cyclopropylcyclobutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclopropylcyclobutyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, cardiovascular medicine, and cancer research.
Mecanismo De Acción
N-(2-Cyclopropylcyclobutyl)prop-2-enamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. Activation of the A1 adenosine receptor by this compound leads to the inhibition of adenylate cyclase and the activation of potassium channels, which results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective, vasodilatory, and anti-tumor effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-tumor activity, and anti-inflammatory activity. In animal models, this compound has been shown to reduce brain damage after stroke and traumatic brain injury, lower blood pressure in hypertensive rats, inhibit the growth of cancer cells in vitro, and reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has several advantages for lab experiments, including its selective agonist activity for the A1 adenosine receptor, its well-established synthesis method, and its potential therapeutic applications in various medical fields. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for N-(2-Cyclopropylcyclobutyl)prop-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in clinical trials, and the exploration of its mechanisms of action in different tissues and disease models. Additionally, the development of novel this compound derivatives with improved bioavailability and selectivity for the A1 adenosine receptor could lead to the discovery of new therapeutic agents for various medical fields.
Métodos De Síntesis
N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be synthesized through a multistep process, which involves the reaction of cyclopropylcyclobutanone with propargyl bromide, followed by reduction with lithium aluminum hydride and reaction with ethyl chloroformate. The final product is obtained by reacting the intermediate compound with propargylamine. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce the severity of brain damage in animal models of stroke and traumatic brain injury. In cardiovascular medicine, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension. In cancer research, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-cyclopropylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-9-6-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTHURLOPPPQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


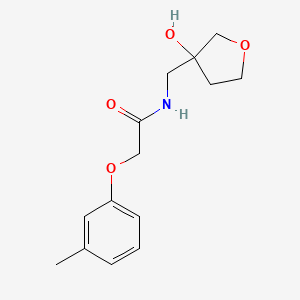
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)


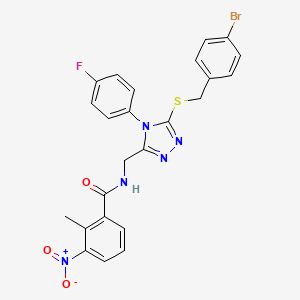
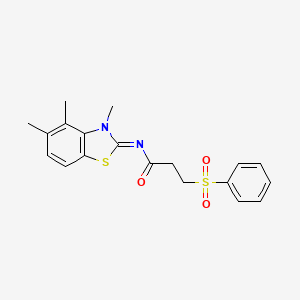
![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)

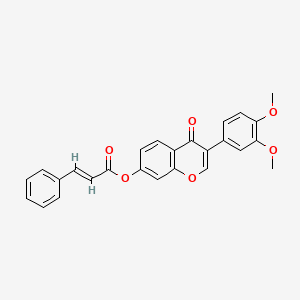
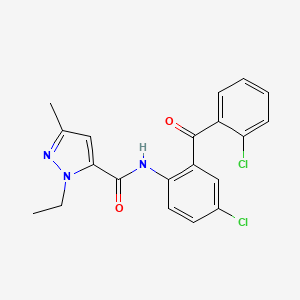
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)